

Technical Support Center: Minimizing Stringing in Texin® 92A 3D Printing

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Compound of Interest

Compound Name: *Texin 192A*

Cat. No.: *B15400975*

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Disclaimer: The following guide provides troubleshooting advice for minimizing stringing in flexible filaments with a Shore hardness of 92A, such as Texin® 92A. The user's query mentioned "**Texin 192A**," for which specific 3D printing data is not readily available. The recommendations below are based on extensive data for similar thermoplastic polyurethane (TPU) materials and should serve as a strong starting point for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is stringing and why does it occur with Texin® 92A?

Stringing, or "oozing," is the creation of fine, hair-like strands of plastic between different parts of a 3D print.^{[1][2]} This happens when molten filament leaks from the nozzle as it travels between two points.^{[2][3]} Flexible materials like Texin® 92A (a type of TPU) are particularly prone to stringing due to their elasticity and lower viscosity when melted.^{[3][4]}

Q2: What are the primary causes of stringing with flexible filaments?

The main culprits behind stringing are typically:

- **Incorrect Retraction Settings:** Retraction is the process of pulling the filament back into the nozzle before a travel move.^{[5][6]} If the retraction distance is too short or the speed is too slow, it won't effectively relieve pressure in the nozzle, leading to oozing.^[3]

- **High Nozzle Temperature:** An excessively high printing temperature makes the filament more liquid-like and prone to dripping from the nozzle.[\[3\]](#)[\[5\]](#)[\[7\]](#)
- **Moisture Absorption:** TPUs are hygroscopic, meaning they readily absorb moisture from the air.[\[3\]](#)[\[8\]](#) When wet filament is heated, the water turns to steam and can cause inconsistent extrusion and stringing.[\[3\]](#)
- **Slow Travel Speed:** If the print head moves too slowly between printed sections, there is more time for the molten filament to ooze out.[\[3\]](#)[\[5\]](#)

Troubleshooting Guide

Issue: My 3D prints with Texin® 92A are showing significant stringing.

Below is a step-by-step guide to diagnose and resolve this common issue.

Step 1: Verify Filament Dryness

Before adjusting any print settings, ensure your filament is dry. As TPUs are highly susceptible to moisture absorption, this is a critical first step.[\[3\]](#)[\[8\]](#)

- **Action:** Dry your spool of Texin® 92A in a filament dryer at approximately 50°C for 2-3 hours before printing.[\[3\]](#) If you do not have a dedicated dryer, a convection oven (with caution and careful temperature monitoring) can be used.
- **Storage:** Store your filament in an airtight container with desiccant packs to prevent moisture absorption between prints.[\[3\]](#)

Step 2: Optimize Retraction Settings

Retraction settings are paramount for controlling stringing with flexible filaments.[\[6\]](#)

- **Action:** Start with a small retraction distance and a moderate retraction speed. For flexible filaments, excessive retraction can cause the filament to buckle and jam in the extruder.[\[9\]](#)
 - **Retraction Distance:** Begin with a setting of 1-2 mm.[\[9\]](#)[\[10\]](#)
 - **Retraction Speed:** Start with a speed of 20-30 mm/s.[\[10\]](#)

- **Experimental Approach:** It is highly recommended to print a "retraction tower" to systematically determine the optimal settings for your specific printer and material. (See Experimental Protocols section below).

Step 3: Calibrate Nozzle Temperature

Finding the sweet spot for nozzle temperature is a balance between good layer adhesion and minimizing oozing.[5][7]

- **Action:** Print a temperature tower test model. Start at the lower end of the recommended temperature range for TPUs (around 220°C) and increase in 5°C increments.[10] Observe the print at each temperature level to identify where stringing is minimized without compromising layer bonding.
- **General Range:** For TPUs, the typical printing temperature range is between 220°C and 260°C.[10]

Step 4: Adjust Print and Travel Speeds

Slower print speeds are generally recommended for flexible filaments to ensure proper extrusion.[8][11] However, a faster travel speed during non-printing moves can reduce the time available for oozing.[3][5]

- **Print Speed:** Aim for a print speed between 15-40 mm/s.[10]
- **Travel Speed:** Increase the travel speed to 150-200 mm/s.[3][12]

Quantitative Data Summary

The following table summarizes the recommended starting parameters for 3D printing with TPU filaments with a Shore hardness of 92A. These are starting points and may require fine-tuning for your specific setup.

Parameter	Recommended Range	Unit	Source(s)
Nozzle Temperature	220 - 260	°C	[10]
Bed Temperature	40 - 60	°C	[10] [11]
Print Speed	15 - 40	mm/s	[10]
Travel Speed	150 - 200	mm/s	[3] [7] [12]
Retraction Distance	1 - 2	mm	[9] [10]
Retraction Speed	20 - 30	mm/s	[10]
Filament Drying Temp.	~50	°C	[3]
Filament Drying Time	2 - 3	hours	[3]

Experimental Protocols

Retraction Tower Test for Texin® 92A

Objective: To empirically determine the optimal retraction distance and speed to minimize stringing.

Materials:

- 3D Printer with a direct drive extruder (recommended for flexible filaments)
- Texin® 92A filament (thoroughly dried)
- Slicing software (e.g., Cura, PrusaSlicer)
- Retraction tower STL file (available on platforms like Thingiverse)

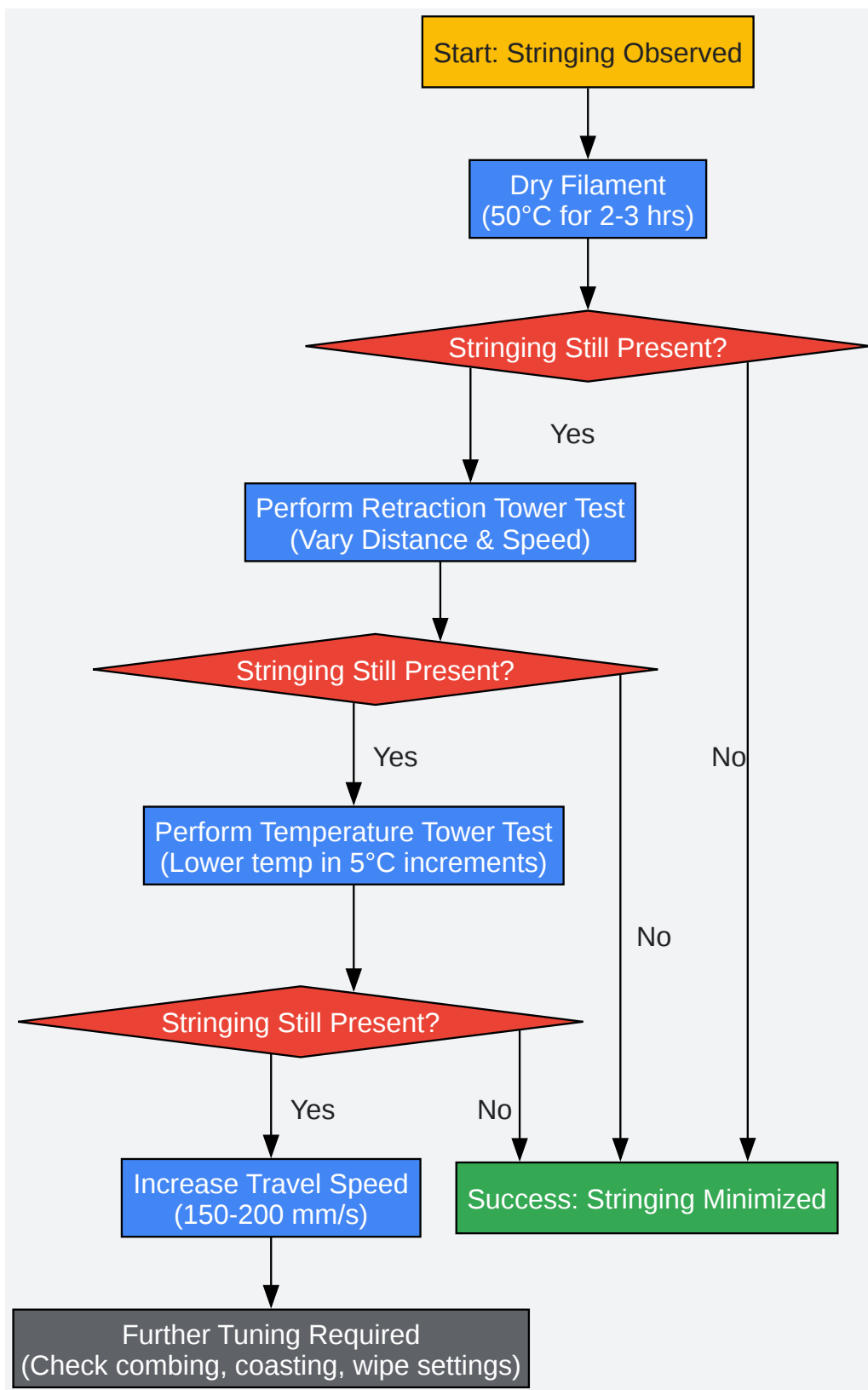
Methodology:

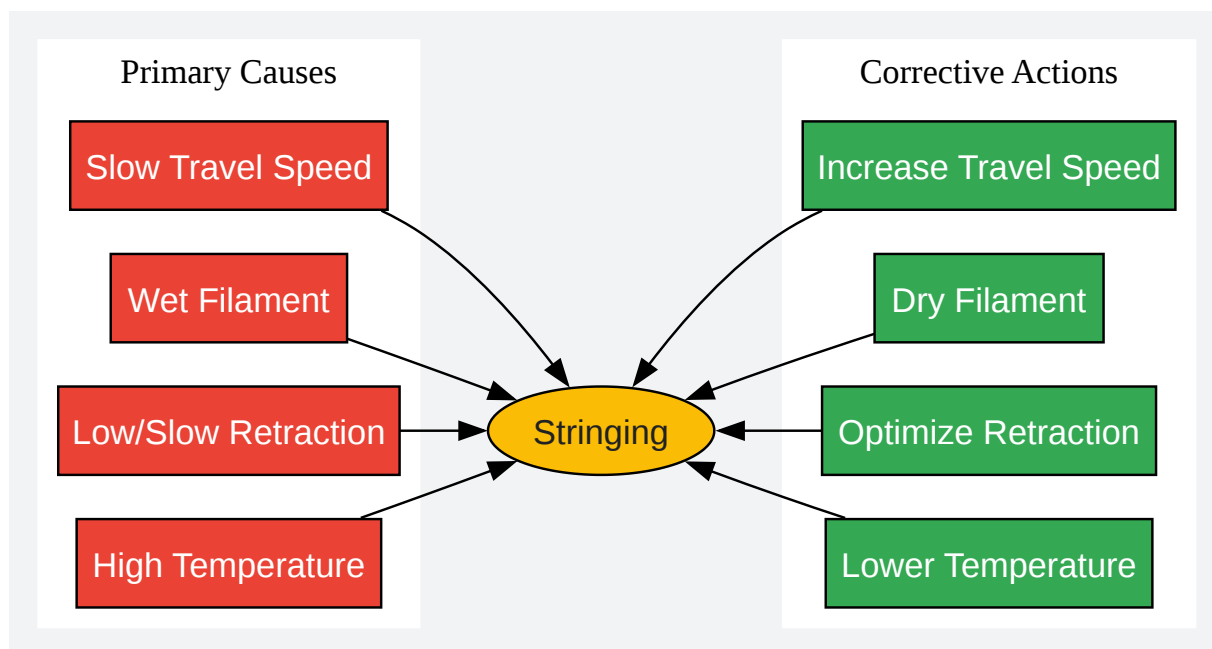
- Preparation:
 - Load the dried Texin® 92A filament into your 3D printer.

- In your slicing software, import the retraction tower model.
- Initial Slicer Settings:
 - Set your nozzle temperature to a value that has shown good layer adhesion (e.g., 230°C).
 - Set your print speed to a conservative value (e.g., 25 mm/s).
 - Disable Z-hop to isolate the effects of retraction.
- Varying Retraction Distance:
 - Set a constant retraction speed (e.g., 25 mm/s).
 - Using your slicer's "modify G-code" or "scripting" feature, set the retraction distance to increase at different heights of the tower. For example:
 - Levels 1-5: 0.5 mm
 - Levels 6-10: 1.0 mm
 - Levels 11-15: 1.5 mm
 - Levels 16-20: 2.0 mm
 - Print the tower and visually inspect the amount of stringing at each level. Identify the distance that produces the least stringing.
- Varying Retraction Speed:
 - Using the optimal retraction distance found in the previous step, set up a new print of the retraction tower.
 - This time, keep the retraction distance constant and vary the retraction speed at different heights. For example:
 - Levels 1-5: 20 mm/s
 - Levels 6-10: 25 mm/s

- Levels 11-15: 30 mm/s
- Levels 16-20: 35 mm/s
- Print the tower and identify the speed that results in the cleanest print.
- Analysis and Conclusion:
 - Based on the two tests, you will have identified an optimal combination of retraction distance and speed for your Texin® 92A filament on your specific printer. Update your slicer profile with these settings.

Visualizations





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